Methods of Application: The therapeutic applications of THC and its metabolites are typically administered orally or through inhalation . The specific method of application can vary depending on the specific therapeutic goal and the patient’s condition .
Results or Outcomes: The pharmacological effects of THC appear within a few minutes of smoking and may last for several hours . Its behavioral effects include feelings of euphoria, relaxation, and altered time perception . Its major side effects may include lack of concentration, impaired memory, and paranoia .
Summary of the Application: In the field of clinical applications of mass spectrometry, a method has been developed for the quantitation of total 11-Nor-9-Carboxy-Delta 9-Tetrahydrocannabinol in urine and blood using Gas Chromatography-Mass Spectrometry (GC-MS) .
Methods of Application: The procedure described involves the addition of deuterated internal standard THC-COOH-d9 into the sample followed by hydrolysis of conjugated THC-COOH by alkali . THC-COOH is extracted from urine or blood using liquid–liquid extraction followed by preparation of its trimethylsilyl derivatives . The analysis of derivatized THC-COOH is performed using gas-chromatography/mass spectrometry (GC/MS) .
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, commonly referred to as 11-nor-9-carboxy-delta-9-tetrahydrocannabinol or THC-COOH, is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is characterized by the molecular formula C21H28O4 and a molecular weight of approximately 344.44 g/mol . Unlike its parent compound, THC-COOH is non-psychoactive and is primarily recognized for its role as a biomarker in drug testing, particularly in forensic and clinical settings. It is the most abundant cannabinoid found in bodily fluids following cannabis consumption, making it an important indicator of exposure to cannabis .
The metabolic pathway of THC-COOH begins with the conversion of THC into 11-hydroxy-delta-9-tetrahydrocannabinol, which subsequently undergoes oxidation to form 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This transformation involves hydroxylation followed by carboxylation reactions . Notably, THC-COOH does not exhibit significant psychoactive properties but retains some biological activity, particularly in inhibiting certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation pathways .
The synthesis of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid can be achieved through several methods:
These methods allow for both natural extraction from cannabis and synthetic production for research and clinical applications .
THC-COOH has several applications:
Studies have shown that THC-COOH interacts with various biological systems:
Several compounds are structurally or functionally similar to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid:
Compound Name | Description |
---|---|
Delta-9-Tetrahydrocannabinol | The primary psychoactive component of cannabis; precursor to THC-COOH. |
11-Hydroxy-delta-9-tetrahydrocannabinol | An active metabolite of delta-9-tetrahydrocannabinol; exhibits psychoactive effects. |
Cannabidiol | A non-psychoactive cannabinoid with various therapeutic potentials; structurally distinct. |
Tetrahydrocannabivarin | A cannabinoid that may have unique therapeutic properties; less studied than other cannabinoids. |
The uniqueness of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid lies in its role as a stable metabolite that serves as an indicator of cannabis use without exhibiting psychoactive effects, thereby providing a valuable tool for both clinical and forensic applications .